molecular formula C12H13NO2 B11894737 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

Cat. No.: B11894737
M. Wt: 203.24 g/mol
InChI Key: RDJCTSNRZLOPGW-UHFFFAOYSA-N
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Description

3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole is a compound that features a unique structure combining an indole ring with a dioxolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole typically involves the formation of the indole ring followed by the introduction of the dioxolane moiety. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring. The dioxolane ring can then be introduced through acetalization of the appropriate carbonyl compound with ethylene glycol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.

    Reduction: Reduction of the indole ring can yield indoline derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include various substituted indoles, indolines, and indole-2,3-dione derivatives .

Scientific Research Applications

3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole ring is known to interact with proteins and nucleic acids, while the dioxolane moiety can enhance the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound with similar chemical properties but lacking the indole ring.

    5-Methylindole: Contains the indole ring but lacks the dioxolane moiety.

    Indole-3-carbinol: Another indole derivative with different functional groups.

Uniqueness

3-(1,3-Dioxolan-2-yl)-5-methyl-1H-indole is unique due to the combination of the indole ring and the dioxolane moiety, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(1,3-dioxolan-2-yl)-5-methyl-1H-indole

InChI

InChI=1S/C12H13NO2/c1-8-2-3-11-9(6-8)10(7-13-11)12-14-4-5-15-12/h2-3,6-7,12-13H,4-5H2,1H3

InChI Key

RDJCTSNRZLOPGW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2C3OCCO3

Origin of Product

United States

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